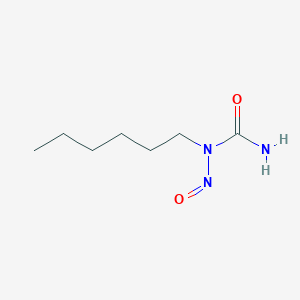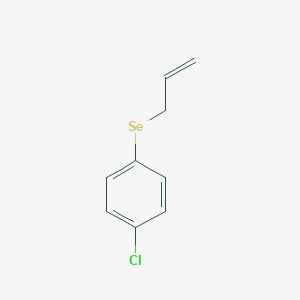
4-(Allylseleno)-1-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Allylseleno)-1-chlorobenzene is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the organoselenium family, which has been extensively studied for their therapeutic potential in a variety of diseases.
Wissenschaftliche Forschungsanwendungen
4-(Allylseleno)-1-chlorobenzene has been studied for its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. Studies have shown that this compound exhibits potent antioxidant and anti-inflammatory activities, which may contribute to its therapeutic effects. Additionally, 4-(Allylseleno)-1-chlorobenzene has been shown to modulate the activity of enzymes involved in cellular signaling pathways, which may contribute to its anticancer properties.
Wirkmechanismus
The mechanism of action of 4-(Allylseleno)-1-chlorobenzene is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism involves the modulation of cellular signaling pathways, specifically the inhibition of the NF-κB pathway, which plays a key role in inflammation and cancer. Additionally, studies have suggested that 4-(Allylseleno)-1-chlorobenzene may act as a pro-oxidant, generating reactive oxygen species that can induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 4-(Allylseleno)-1-chlorobenzene exhibits potent antioxidant and anti-inflammatory activities, which may contribute to its therapeutic effects. Additionally, this compound has been shown to induce apoptosis in cancer cells and modulate the activity of enzymes involved in cellular signaling pathways. In animal studies, 4-(Allylseleno)-1-chlorobenzene has been shown to exhibit low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(Allylseleno)-1-chlorobenzene in lab experiments is its potent antioxidant and anti-inflammatory activities, which can be useful in studying the role of oxidative stress and inflammation in disease. Additionally, this compound has been shown to be relatively non-toxic in animal studies, which can be advantageous when studying the safety and efficacy of potential therapeutic agents. However, one limitation of using 4-(Allylseleno)-1-chlorobenzene in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-(Allylseleno)-1-chlorobenzene. One area of interest is the development of this compound as a potential therapeutic agent for cancer, neurodegenerative disorders, and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4-(Allylseleno)-1-chlorobenzene and to optimize its synthesis and formulation for clinical use. Finally, studies are needed to investigate the potential interactions of this compound with other drugs and to assess its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, 4-(Allylseleno)-1-chlorobenzene is a promising compound that exhibits potent antioxidant and anti-inflammatory activities and has potential therapeutic applications in a variety of diseases. While further research is needed to fully understand its mechanism of action and optimize its synthesis and formulation, the unique properties of this compound make it a promising candidate for future drug development.
Synthesemethoden
The synthesis of 4-(Allylseleno)-1-chlorobenzene can be achieved through a variety of methods, including the reaction of 4-chloro-1-iodobenzene with allyl selenide in the presence of a palladium catalyst. Another method involves the reaction of 4-chloro-1-bromobenzene with allyltrimethylsilane and selenium powder in the presence of a copper catalyst. These methods have been optimized to produce high yields of 4-(Allylseleno)-1-chlorobenzene with minimal side products.
Eigenschaften
CAS-Nummer |
17508-29-1 |
|---|---|
Produktname |
4-(Allylseleno)-1-chlorobenzene |
Molekularformel |
C9H9ClSe |
Molekulargewicht |
231.6 g/mol |
IUPAC-Name |
1-chloro-4-prop-2-enylselanylbenzene |
InChI |
InChI=1S/C9H9ClSe/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 |
InChI-Schlüssel |
YPYNRHWRFOGAGS-UHFFFAOYSA-N |
SMILES |
C=CC[Se]C1=CC=C(C=C1)Cl |
Kanonische SMILES |
C=CC[Se]C1=CC=C(C=C1)Cl |
Andere CAS-Nummern |
17508-29-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene](/img/structure/B106042.png)
![[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B106044.png)
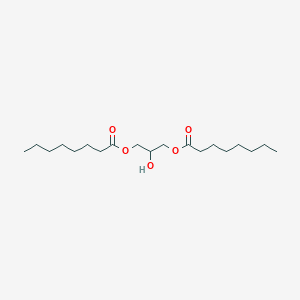
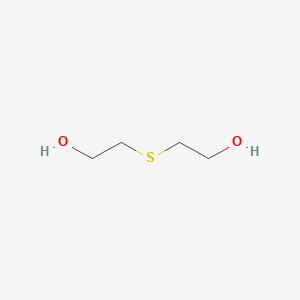
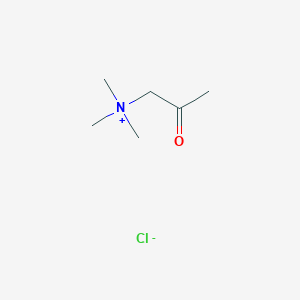
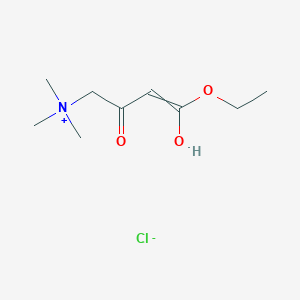
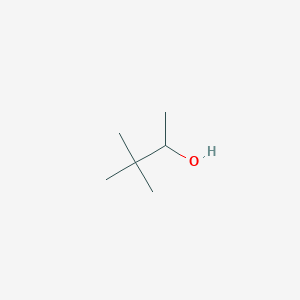
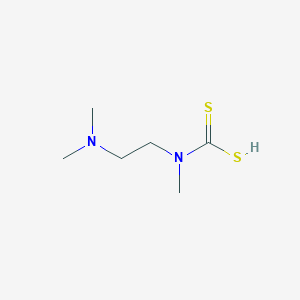
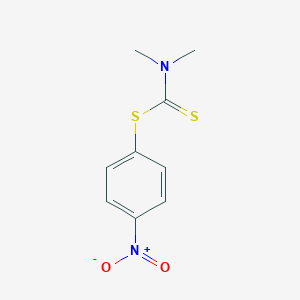
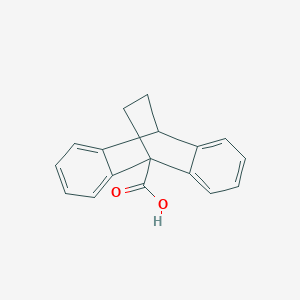
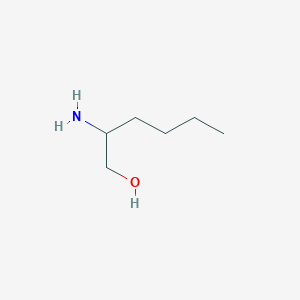
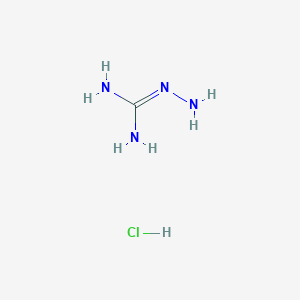
![4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one](/img/structure/B106073.png)
